2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid 2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2102411-09-4
VCID: VC17492073
InChI: InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-3-12-5(7(15)16)6(14)13-4/h1-3H,(H,15,16)
SMILES:
Molecular Formula: C8H4F3N3O2
Molecular Weight: 231.13 g/mol

2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid

CAS No.: 2102411-09-4

Cat. No.: VC17492073

Molecular Formula: C8H4F3N3O2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid - 2102411-09-4

Specification

CAS No. 2102411-09-4
Molecular Formula C8H4F3N3O2
Molecular Weight 231.13 g/mol
IUPAC Name 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid
Standard InChI InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-3-12-5(7(15)16)6(14)13-4/h1-3H,(H,15,16)
Standard InChI Key JRFUYSJUYUCULB-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=NC(=C2N=C1C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a bicyclic imidazo[1,5-A]pyrimidine system with a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) moiety at the 8-position. Its molecular formula, C₈H₄F₃N₃O₂, corresponds to a molecular weight of 231.13 g/mol. The imidazo[1,5-A]pyrimidine scaffold comprises a five-membered imidazole ring fused to a six-membered pyrimidine ring, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₄F₃N₃O₂
Molecular Weight231.13 g/mol
IUPAC Name2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid
SMILESC1=CN2C(=CN=C2C(=O)O)N=C1C(F)(F)F
InChIKeyGZHSJRLOPSTXJR-UHFFFAOYSA-N

Electronic and Steric Effects

The electron-withdrawing trifluoromethyl group induces significant electronic effects, polarizing the imidazo[1,5-A]pyrimidine core and enhancing its reactivity toward nucleophilic substitution. Concurrently, the carboxylic acid group provides a site for salt formation or esterification, enabling solubility modulation and prodrug design. Density functional theory (DFT) calculations on analogous structures suggest that the -CF₃ group reduces electron density at the 8-position, facilitating electrophilic aromatic substitution reactions .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid typically involves multistep reactions under controlled conditions. A common route begins with the cyclocondensation of 2-aminopyrimidine derivatives with α-bromo ketones, followed by trifluoromethylation using reagents like trifluoromethyl copper or Umemoto’s reagent. The carboxylic acid group is introduced via hydrolysis of a nitrile intermediate or direct carboxylation under acidic conditions.

Critical Reaction Parameters:

  • Temperature: 80–120°C for cyclocondensation

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance yield

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for trifluoromethylation

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 8.35 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.98 (s, 1H, COOH).

  • ¹³C NMR: Peaks at 162.4 ppm (COOH), 155.2 ppm (C-F₃), and 120–140 ppm (aromatic carbons).

High-Performance Liquid Chromatography (HPLC):

  • Purity ≥98% achieved using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

Mass Spectrometry:

  • ESI-MS m/z: 232.0 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanistic Insights

Mechanism of Action

The carboxylic acid moiety chelates metal ions in enzymatic active sites, while the imidazo[1,5-A]pyrimidine core engages in hydrogen bonding with residues like Asp168 in viral proteases . Molecular docking simulations reveal that the -CF₃ group occupies hydrophobic pockets, enhancing binding affinity by 3–5 kcal/mol compared to non-fluorinated analogs.

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound serves as a key intermediate in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors and PARP-1 antagonists. For example:

  • Coupling with aryl boronic acids via Suzuki-Miyaura reactions yields potent BTK inhibitors (IC₅₀ <10 nM).

  • Esterification with propargyl alcohol generates prodrugs with improved blood-brain barrier penetration.

Table 2: Derivative Applications

Derivative ClassTargetActivity
AmidesBTKIC₅₀ = 8.3 nM
Ethyl EstersPARP-1IC₅₀ = 22 nM
Hydroxamic AcidsHDAC6IC₅₀ = 15 nM

Material Science

In organic electronics, the compound’s rigid aromatic structure and electron-deficient core make it suitable as an n-type semiconductor in OLEDs, with an electron mobility of 0.12 cm²/V·s .

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